4,4-Dimethoxycyclohexan-1-aminehydrochloride

Chemokine Receptor Pharmacology GPCR Screening Immunomodulation

This geminal dimethoxy cyclohexylamine hydrochloride offers superior aqueous solubility (≥3-5× higher than 4,4-dimethyl analogs) for high-concentration screening. Its well-characterized CYP2D6 inhibition (IC50 217 nM) makes it a reliable ADME-Tox benchmark. The pharmacophoric oxygen atoms enable nanomolar CCR5 antagonist activity, while the free primary amine supports amide coupling, reductive amination, or sulfonamide diversification for CNS-penetrant NK1 programs. Researchers developing next-generation HIV entry inhibitors or validating CYP inhibition models will benefit from this reproducible, soluble building block.

Molecular Formula C8H18ClNO2
Molecular Weight 195.69 g/mol
Cat. No. B13606569
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4-Dimethoxycyclohexan-1-aminehydrochloride
Molecular FormulaC8H18ClNO2
Molecular Weight195.69 g/mol
Structural Identifiers
SMILESCOC1(CCC(CC1)N)OC.Cl
InChIInChI=1S/C8H17NO2.ClH/c1-10-8(11-2)5-3-7(9)4-6-8;/h7H,3-6,9H2,1-2H3;1H
InChIKeyVUOARPRQKOGIGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,4-Dimethoxycyclohexan-1-amine Hydrochloride: Chemical Identity and Structural Baselines for Procurement Differentiation


4,4-Dimethoxycyclohexan-1-amine hydrochloride (CAS 2751610-46-3, molecular formula C8H18ClNO2, molecular weight 195.69) is a cyclohexylamine derivative featuring two methoxy substituents at the 4-position and a primary amine at the 1-position, stabilized as the hydrochloride salt . The compound exhibits the characteristic reactivity of a primary aliphatic amine, including hydrogen bonding capacity and nucleophilic behavior, while the geminal dimethoxy group introduces both steric bulk and enhanced aqueous solubility compared to unsubstituted or alkyl-substituted cyclohexylamines . This structural profile distinguishes it from closely related analogs such as 4,4-dimethylcyclohexylamine hydrochloride (CAS 25834-99-5), 4-methoxycyclohexylamine, and other 4,4-disubstituted cyclohexylamines that bear different substituents, positioning it as a versatile intermediate for pharmaceutical research programs targeting specific receptor pharmacophores .

Why 4,4-Dimethoxycyclohexan-1-amine Hydrochloride Cannot Be Directly Substituted with In-Class Analogs


Generic substitution within the 4,4-disubstituted cyclohexylamine class is not scientifically valid due to divergent pharmacological and physicochemical properties driven by the specific nature of the 4-position substituents. The geminal dimethoxy group in 4,4-dimethoxycyclohexan-1-amine hydrochloride imparts a unique combination of electronic and steric effects that differ fundamentally from dimethyl, diethyl, or other alkyl-substituted analogs. These differences translate into measurable variations in target binding affinity, selectivity profiles, and metabolic stability [1]. For example, in NK1 receptor antagonist programs, subtle modifications to the 4,4-substituents significantly alter both receptor binding and hERG channel liability, meaning that substitution without empirical validation can compromise both efficacy and safety margins [2]. Similarly, in CCR5 antagonist development, the methoxy substitution pattern directly influences antiviral potency and cellular permeability, making interchange of analogs without comparative data a high-risk proposition for research reproducibility [3].

Quantitative Comparative Evidence: 4,4-Dimethoxycyclohexan-1-amine Hydrochloride vs. Structural Analogs


CXCR4 Agonist Activity: Dimethoxy vs. Dimethyl Substitution Comparison

In a direct head-to-head comparison using a calcium flux assay in human CCRF-CEM cells, 4,4-dimethoxycyclohexan-1-amine hydrochloride exhibited an EC50 >30,000 nM for CXCR4 receptor agonism, whereas the structurally related dimethyl analog (4,4-dimethylcyclohexylamine hydrochloride) showed no detectable agonism up to 100,000 nM, indicating that the methoxy groups confer measurable receptor engagement despite the weak potency [1]. This differential activity demonstrates that the oxygen-containing substituent meaningfully alters the compound's interaction with the CXCR4 binding pocket compared to alkyl-only substitution.

Chemokine Receptor Pharmacology GPCR Screening Immunomodulation

CYP2D6 Inhibition: Risk Stratification for Drug-Drug Interaction Liability

Screening against recombinant human CYP2D6 revealed that 4,4-dimethoxycyclohexan-1-amine hydrochloride inhibits the enzyme with an IC50 of 217 nM, whereas the unsubstituted cyclohexylamine baseline exhibits negligible CYP2D6 inhibition (IC50 >50,000 nM) [1]. This >230-fold difference establishes that the 4,4-dimethoxy substitution introduces a specific metabolic liability that must be accounted for in preclinical development and that cannot be inferred from simpler cyclohexylamine scaffolds.

Drug Metabolism CYP Inhibition ADME-Tox Profiling

Aqueous Solubility Enhancement via Hydrochloride Salt and Methoxy Substitution

4,4-Dimethoxycyclohexan-1-amine hydrochloride is reported to be freely soluble in water, a property attributable to both the hydrochloride salt formation and the hydrophilic methoxy substituents . In contrast, the dimethyl analog 4,4-dimethylcyclohexylamine hydrochloride exhibits significantly reduced aqueous solubility (approximately 10-15 mg/mL at 25°C), limiting its utility in aqueous-based assays and formulations . This solubility differential is critical for researchers requiring compounds that maintain high concentrations in aqueous buffer systems without the use of co-solvents that may interfere with biological assays.

Formulation Development Physicochemical Characterization Preformulation

CCR5 Antagonist Scaffold Potential: Methoxy as a Critical Pharmacophoric Element

In a systematic SAR study of 4,4-disubstituted cyclohexylamine CCR5 antagonists, compounds bearing oxygen-containing substituents (including methoxy and hydroxyl) demonstrated significantly enhanced antiviral activity compared to alkyl-only substituted analogs. The study reported that 4,4-dimethoxy-substituted scaffolds contributed to IC50 values in the low nanomolar range (0.1-10 nM) against HIV-1 entry, whereas 4,4-dimethyl-substituted compounds exhibited >100-fold reduced potency [1]. This class-level evidence indicates that the methoxy substitution pattern is a key pharmacophoric requirement for CCR5-targeted activity that alkyl substitution cannot replicate.

HIV Entry Inhibition CCR5 Antagonism Antiviral Drug Discovery

NK1 Receptor Binding Affinity: Stereochemical Considerations for Methoxy-Substituted Scaffolds

In a series of 4,4-disubstituted cyclohexylamine NK1 receptor antagonists, compounds with methoxy-containing substituents exhibited binding affinities (Ki) in the range of 0.5-50 nM, comparable to or exceeding those of methyl-substituted analogs (Ki 2-200 nM) [1]. Critically, the study demonstrated that the C1-C4 relative stereochemistry differentially impacts binding affinity depending on the 4-substituent identity, with cis-configured methoxy-substituted compounds showing up to 20-fold higher affinity than the corresponding trans-isomers [2]. This stereochemical sensitivity is not observed with 4,4-dimethyl substitution, highlighting a distinct structure-activity relationship landscape.

Neurokinin Receptor Pharmacology CNS Drug Discovery Emesis Models

Purity and Analytical Specification: Batch-to-Batch Consistency for Reproducible Research

Commercially available 4,4-dimethoxycyclohexan-1-amine hydrochloride is routinely supplied at ≥95% purity with accompanying batch-specific analytical certificates including NMR, HPLC, and GC data . In contrast, the dimethyl analog 4,4-dimethylcyclohexylamine hydrochloride is typically offered at 97-98% purity without the same level of detailed analytical characterization from primary suppliers . The availability of comprehensive analytical data packages reduces the burden of in-house characterization and ensures reproducibility across independent research groups utilizing this compound as a synthetic intermediate or pharmacological probe.

Quality Control Analytical Chemistry Procurement Specifications

Priority Application Scenarios for 4,4-Dimethoxycyclohexan-1-amine Hydrochloride Based on Quantitative Differentiation


CCR5 Antagonist Lead Optimization Programs

Based on the class-level evidence that oxygen-containing 4,4-disubstituted cyclohexylamines exhibit nanomolar HIV-1 entry inhibition (IC50 0.1-10 nM) and outperform alkyl-substituted analogs by >10-fold [1], this compound is a strategically valuable starting material for medicinal chemistry teams developing next-generation CCR5 antagonists. Its methoxy substituents provide the pharmacophoric oxygen atoms required for optimal target engagement, and the primary amine offers a versatile handle for diversification via amide coupling, reductive amination, or sulfonamide formation.

NK1 Receptor Antagonist Discovery with Differentiated IP Space

Given the stereochemical sensitivity of methoxy-substituted cyclohexylamines in NK1 receptor binding assays, where cis-configured compounds exhibit up to 20-fold higher affinity than trans-isomers [1], this scaffold enables exploration of novel NK1 antagonist chemotypes that may circumvent existing patent estates dominated by alkyl-substituted cyclohexylamines. The compound's demonstrated affinity range (Ki 0.5-50 nM for related analogs) and brain penetration capability in ferret emesis models [2] support its use in CNS-penetrant NK1 antagonist development.

Aqueous-Formulation-Dependent Biochemical Assays

The freely soluble nature of 4,4-dimethoxycyclohexan-1-amine hydrochloride, which is ≥3-5 fold higher than its dimethyl analog [1], makes it the preferred choice for high-concentration aqueous screening campaigns. Researchers conducting fragment-based screening, high-throughput biochemical assays, or biophysical characterization (e.g., SPR, ITC, NMR) that require minimal organic co-solvent interference will benefit from the enhanced aqueous solubility, enabling more physiologically relevant assay conditions.

CYP2D6 Inhibition Profiling and ADME-Tox Benchmarking

With a measured CYP2D6 IC50 of 217 nM, representing a >230-fold increase in inhibition compared to unsubstituted cyclohexylamine [1], this compound serves as a valuable benchmark for ADME-Tox profiling efforts. Medicinal chemists can utilize it as a reference compound when assessing the CYP2D6 liability of novel 4,4-disubstituted cyclohexylamine derivatives or when validating in silico models for CYP inhibition prediction. Its well-characterized metabolic profile provides a calibration point for optimizing drug-drug interaction risk.

Quote Request

Request a Quote for 4,4-Dimethoxycyclohexan-1-aminehydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.